

# Introduction: A Modern Solution to an Evolving Threat

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Avibactam**

Cat. No.: **B1665839**

[Get Quote](#)

The escalating crisis of antibiotic resistance, particularly among Gram-negative bacteria, has rendered many cornerstone therapies, such as  $\beta$ -lactams, ineffective. This resistance is often mediated by  $\beta$ -lactamase enzymes, which hydrolyze the amide bond in the  $\beta$ -lactam ring, inactivating the antibiotic. **Avibactam** represents a paradigm shift in combating this mechanism. It is a first-in-class, non- $\beta$ -lactam,  $\beta$ -lactamase inhibitor designed to protect  $\beta$ -lactam antibiotics from degradation.<sup>[1]</sup> Unlike traditional inhibitors like clavulanic acid or tazobactam, **avibactam** possesses a broader spectrum of activity, inhibiting Ambler class A, class C, and some class D serine  $\beta$ -lactamases.<sup>[2][3]</sup> This guide, intended for drug development professionals and researchers, provides a detailed exploration of **avibactam**'s chemical architecture, physicochemical properties, and the nuanced mechanism that underpins its clinical efficacy, particularly in its combination with ceftazidime.

## Chemical Identity and Physicochemical Properties

**Avibactam**'s unique structure is central to its function. It is a member of the diazabicyclo[3.2.1]octane class of molecules.<sup>[4]</sup> Its systematic IUPAC name is [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate.<sup>[4][5]</sup> The molecule was rationally designed to mimic the transition state of  $\beta$ -lactam hydrolysis, enabling it to bind effectively to the active site of  $\beta$ -lactamase enzymes.

Below is a visualization of the core chemical structure of **Avibactam**.

Caption: Core chemical structure of **Avibactam**.

The key physicochemical properties of **avibactam** are summarized in the table below, providing essential data for experimental design and formulation development.

| Property          | Value                                                          | Source(s) |
|-------------------|----------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>7</sub> H <sub>11</sub> N <sub>3</sub> O <sub>6</sub> S | [4][5]    |
| Molecular Weight  | 265.25 g/mol                                                   | [4][5]    |
| CAS Number        | 1192500-31-4                                                   | [4][5]    |
| Appearance        | White crystalline powder                                       | [6]       |
| Water Solubility  | Approx. 10 g/L                                                 | [6]       |
| Protein Binding   | 5.7–8.2%                                                       | [5][7]    |

**Avibactam** is typically administered intravenously as its sodium salt to improve solubility and stability.[6][8]

## Mechanism of Action: Reversible Covalent Inhibition

**Avibactam**'s inhibitory mechanism is distinct from that of traditional  $\beta$ -lactam-based inhibitors, which often act as "suicide inhibitors" that are irreversibly consumed. **Avibactam** functions as a covalent but reversible inhibitor.[2][9] This process can be broken down into two critical steps:

- Acylation: **Avibactam** binds to the active site of a serine  $\beta$ -lactamase. The catalytic serine residue attacks the carbonyl group of **avibactam**'s urea moiety, opening the five-membered ring and forming a stable, covalent acyl-enzyme intermediate.[10] This step effectively sequesters the enzyme, preventing it from hydrolyzing the partner  $\beta$ -lactam antibiotic.[11]
- Deacylation (Recyclization): The acyl-enzyme complex is unusually stable compared to that formed with  $\beta$ -lactam antibiotics.[10] Crucially, the subsequent deacylation reaction does not result in the hydrolysis and destruction of **avibactam**. Instead, the molecule is released intact, regenerating both the active inhibitor and the functional enzyme.[2][12] This process of "recyclization" allows a single molecule of **avibactam** to inhibit multiple  $\beta$ -lactamase enzymes over time.

The following diagram illustrates this unique, reversible covalent inhibition pathway.



[Click to download full resolution via product page](#)

Caption: Reversible covalent inhibition mechanism of **Avibactam**.

This reversible mechanism provides a significant advantage. The slow rate of recyclization ( $k_{-2}$ ) ensures a prolonged period of enzyme inhibition, while the regeneration of the inhibitor maintains its effective concentration in the periplasmic space.[10]

## In Vitro Evaluation: Quantifying Potency

Assessing the efficacy of **avibactam** requires a multi-faceted approach, primarily focused on its ability to restore the activity of a partner  $\beta$ -lactam antibiotic. The causality behind these experimental choices is to first establish a baseline of resistance and then quantify the specific contribution of the inhibitor.

## Experimental Protocol: Minimum Inhibitory Concentration (MIC) Testing

The cornerstone of in vitro evaluation is determining the MIC of the partner antibiotic (e.g., ceftazidime) with and without a fixed concentration of **avibactam**. This directly measures the restoration of antibacterial activity.

Methodology:

- Strain Preparation: Culture  $\beta$ -lactamase-producing bacterial strains (e.g., KPC-producing *Klebsiella pneumoniae*, AmpC-producing *Pseudomonas aeruginosa*) to mid-log phase in cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculum Standardization: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately  $1.5 \times 10^8$  CFU/mL.
- Serial Dilution:
  - Plate A (Antibiotic Alone): Prepare a two-fold serial dilution of the  $\beta$ -lactam antibiotic in a 96-well microtiter plate.
  - Plate B (Combination): Prepare an identical serial dilution of the  $\beta$ -lactam antibiotic in a plate where each well also contains a fixed, sub-inhibitory concentration of **avibactam** (typically 4 mg/L).
- Inoculation: Inoculate all wells with the standardized bacterial suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL. Include positive (no antibiotic) and negative (no bacteria) growth controls.
- Incubation: Incubate the plates at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- Data Analysis: Compare the MIC from Plate A to Plate B. A significant reduction (e.g.,  $\geq 4$ -fold) in the MIC in the presence of **avibactam** demonstrates its inhibitory effect.[\[13\]](#)

This protocol is self-validating through the direct comparison of the antibiotic's activity with and without the inhibitor against the same bacterial strain under identical conditions.

The following workflow diagram outlines the process for determining the potentiation effect of **avibactam**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro MIC testing.

# In Vivo Pharmacology: Bridging the Gap to Clinical Use

Understanding **avibactam**'s behavior within a biological system is critical for designing effective dosing regimens. Its pharmacokinetic (PK) and pharmacodynamic (PD) properties are complementary to those of its partner cephalosporins, like ceftazidime.[14][15]

## Pharmacokinetic Profile

Clinical studies have established a consistent pharmacokinetic profile for **avibactam**.

| PK Parameter                              | Value Range     | Significance                                                                                                                           | Source(s)   |
|-------------------------------------------|-----------------|----------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Elimination Half-life (t <sup>1/2</sup> ) | 1.4 - 3.2 hours | Complements the half-life of ceftazidime, allowing for synchronized dosing intervals.                                                  | [14][15]    |
| Volume of Distribution (V <sub>d</sub> )  | 15.4 - 26.3 L   | Indicates distribution primarily within the extracellular fluid, consistent with targeting bacteria in plasma and interstitial spaces. | [14][15]    |
| Metabolism                                | Negligible      | The drug is not significantly metabolized, reducing the potential for metabolic drug-drug interactions.                                | [5]         |
| Primary Excretion Route                   | Renal (97%)     | Excreted largely unchanged in the urine. Dosage adjustments are necessary for patients with renal impairment.                          | [5][14][15] |

## Pharmacodynamic Target

For  $\beta$ -lactamase inhibitors, the key pharmacodynamic index is not a traditional MIC-based metric. Instead, efficacy correlates best with the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > C<sub>t</sub>).<sup>[16][17]</sup> This C<sub>t</sub> is the concentration required to adequately suppress  $\beta$ -lactamase activity and restore the partner antibiotic's efficacy. Preclinical models, including neutropenic mouse thigh and lung infection models, have been instrumental in defining this target.<sup>[18][19]</sup> For **avibactam**, a C<sub>t</sub> of

1-2.5 mg/L has been identified as correlating well with efficacy, depending on the pathogen and infection site.[\[16\]](#) This insight is foundational for using pharmacokinetic modeling to predict clinical success and establish susceptibility breakpoints.

## Conclusion

**Avibactam** is a testament to modern medicinal chemistry and a vital tool against multi-drug resistant Gram-negative pathogens. Its novel diazabicyclooctane structure, unique reversible covalent mechanism of action, and favorable pharmacokinetic profile make it an effective and reliable  $\beta$ -lactamase inhibitor.[\[2\]](#)[\[4\]](#) By understanding its core chemical properties and the intricate details of its interaction with bacterial enzymes, researchers and drug developers can better leverage its potential in combination therapies and design the next generation of life-saving antibiotics. The continued study of its structure-activity relationships and resistance mechanisms will be paramount as the landscape of bacterial resistance continues to evolve.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Avibactam and Class C  $\beta$ -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Avibactam - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. drugs.com [drugs.com]
- 8. Avibactam Sodium | C7H10N3NaO6S | CID 24944097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. The  $\beta$ -Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avibactam Analysis: Mechanism of Action and Adverse Effects [desklib.com]
- 12. journals.asm.org [journals.asm.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 15. Review of Clinical Pharmacokinetics of Avibactam, A Newly Approved non- $\beta$  lactam  $\beta$ -lactamase Inhibitor Drug, In Combination Use With Ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Avibactam Pharmacokinetic/Pharmacodynamic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Avibactam Pharmacokinetic/Pharmacodynamic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: A Modern Solution to an Evolving Threat]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665839#avibactam-chemical-structure-and-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)